N-allyl-2,4-dichlorobenzamide
Description
N-Allyl-2,4-dichlorobenzamide (chemical formula: C₁₀H₉Cl₂NO) is a substituted benzamide derivative characterized by a 2,4-dichlorophenyl group and an allyl moiety attached to the amide nitrogen. Substituted benzamides are widely explored in pharmaceutical and agrochemical research due to their bioactivity, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
2,4-dichloro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h2-4,6H,1,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEXIHJBPDKOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-allyl-2,4-dichlorobenzamide can be synthesized through the direct condensation of 2,4-dichlorobenzoic acid and allylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) and ultrasonic irradiation . This method is considered green and efficient, providing high yields and eco-friendly processing.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and scalability. The reaction conditions are optimized to maintain consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-allyl-2,4-diaminobenzamide or N-allyl-2,4-dithiobenzamide.
Oxidation: Formation of this compound epoxide.
Reduction: Formation of N-allyl-2,4-dichloroaniline.
Scientific Research Applications
N-allyl-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-allyl-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Allyl-2,2,2-Trichloroacetamide ()
- Structure : Features a trichloroacetamide core (Cl₃C–CONH–allyl) instead of a dichlorobenzamide.
- Synthesis : Prepared via reaction of 2,2,2-trichloroacetamide precursors with allyl bromide in o-xylene, yielding 65% after chromatography .
- Physicochemical Properties :
- Melting point: 28–32°C (similar to the target compound’s expected low melting range due to allyl flexibility).
- 1H-NMR : δ 5.24–5.32 (allyl CH₂), 5.84–5.93 (CH=), distinct from aromatic protons in N-allyl-2,4-dichlorobenzamide.
2,4-Dichloro-N-cyclohexylbenzamide ()
- Structure : Cyclohexyl group instead of allyl on the amide nitrogen.
- No synthesis yield data provided, but safety protocols emphasize handling as a research chemical .
N-Allyl-2,4,6-Trimethylbenzamide ()
- Structure : Methyl substituents at 2,4,6-positions on the benzene ring vs. dichloro groups.
- Synthesis : Yielded 52% via Procedure B, characterized by HRMS and NMR .
- Electronic Effects : Methyl groups donate electrons, contrasting with the electron-withdrawing Cl groups in this compound. This difference may alter metabolic stability or solubility .
N-Phenyl-2,4-dichlorobenzamide Derivatives ()
- Structure : Phenyl group on the amide nitrogen instead of allyl.
- Bioactivity : Demonstrated activation of GPR27 (pEC₅₀ ~6.38), suggesting scaffold utility in receptor-targeted drug discovery. The allyl variant’s activity remains unexplored but could differ due to altered steric/electronic profiles .
Physicochemical and Spectroscopic Data Comparison
*Inferred data based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
